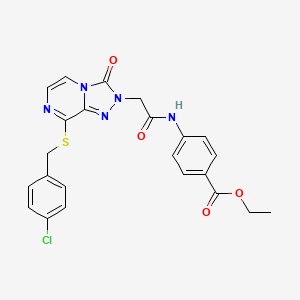

![molecular formula C25H23NO5 B2830378 3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methylbenzoic acid CAS No. 2413875-48-4](/img/structure/B2830378.png)

3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methylbenzoic acid” is a chemical compound with potential applications in scientific research. It is related to other compounds such as “2-(9H-Fluoren-9-ylmethoxycarbonylamino)-propionic acid” and “2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanyl-butyric acid” which are also used in research .

Molecular Structure Analysis

The molecular formula for this compound is C22H25NO6 . The structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amine groups .Physical And Chemical Properties Analysis

The molecular weight of the compound is 399.443 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not provided in the search results .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

One of the major applications of compounds related to 3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methylbenzoic acid is in the synthesis of peptides. The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely used as a protecting group for amino acids in the synthesis of peptides. It is valued for its stability under a variety of conditions and its ability to be removed selectively in the presence of other protecting groups, facilitating the step-wise construction of peptide chains. This is demonstrated in the synthesis of ‘difficult sequences’ where N,O-Bis-Fmoc derivatives of Nα-(2-hydroxy-4-methoxybenzyl)amino acids were used as intermediates, showcasing the group's utility in inhibiting interchain association during solid-phase peptide synthesis (Johnson et al., 1993).

Fluorescent Sensing

Another significant application is in fluorescent sensing. For instance, a fluorene derivative synthesized using commercial fluorene followed by a series of chemical modifications was reported as an exclusive fluorescence sensor for 2,4,6-trinitrophenol (TNP) and acetate ions. This demonstrated the compound's high efficiency in TNP detection, achieving micromolar-level sensitivity and a detection limit of 1.39 × 10−6 M, based on changes in fluorescence intensity. Such applications highlight the potential of fluorene-based compounds in environmental monitoring and chemical sensing (Ni et al., 2016).

Metal-Ion Sensing

Fluorene-based compounds also show promise in metal-ion sensing. A fluorene-based probe displayed high sensitivity and selectivity to Zn2+ ions in mixed organic/aqueous media. The probe's complexation with Zn2+ ions was monitored through absorption and fluorescence titration, demonstrating a significant change in photophysical properties upon metal ion binding. This has implications for the development of sensitive and selective sensors for metal ions, which are crucial for environmental monitoring and biological research (Belfield et al., 2010).

Solid Phase Synthesis

Additionally, fluorene-based compounds are utilized in solid-phase synthesis methodologies. A modified benzhydrylamine derivative incorporating the fluoren-9-ylmethoxycarbonyl group facilitated the solid-phase synthesis of peptide amides, underscoring the adaptability and efficiency of fluorene derivatives in synthesizing bioactive molecules. This approach not only simplifies the peptide synthesis process but also allows for the rapid assembly of complex peptide structures with minimal purification steps required (Funakoshi et al., 1988).

Wirkmechanismus

Target of Action

It’s known that this compound is a derivative of the fmoc group , which is commonly used in peptide synthesis for temporary protection of the amino group .

Mode of Action

Fmoc derivatives are typically used in solid-phase peptide synthesis . The Fmoc group is removed under basic conditions, allowing the free amino group to participate in peptide bond formation with the carboxyl group of another amino acid .

Biochemical Pathways

As a derivative of the fmoc group, this compound likely plays a role in the synthesis of peptides . Peptides can affect various biochemical pathways depending on their sequence and structure.

Result of Action

As a component in peptide synthesis, this compound could potentially contribute to the production of bioactive peptides with various cellular effects .

Action Environment

The stability of fmoc derivatives is generally good, with these compounds often being stable at room temperature .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-16-10-11-17(24(27)28)14-23(16)30-13-12-26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-11,14,22H,12-13,15H2,1H3,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJXHRCRJJOEFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)OCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methylbenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-Methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2830296.png)

![Tert-butyl 3-(4-methoxybenzyl)-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B2830300.png)

![2-(3-benzyl-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl)-N-cyclopentylacetamide](/img/structure/B2830303.png)

![2-chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide](/img/structure/B2830304.png)

![1-Benzyl-3-[(2-nitrophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2830307.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2830308.png)

![1-[3-[1-(2-Chloroacetyl)piperidin-4-yl]piperidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B2830310.png)

![[3-(1,3-Diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2830311.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2830312.png)

![N~1~,N~1~-diethyl-N~2~-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]-1,2-ethanediamine](/img/structure/B2830315.png)